molecular formula C22H21ClN2O3 B6339742 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester CAS No. 365542-58-1

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

Katalognummer: B6339742
CAS-Nummer: 365542-58-1
Molekulargewicht: 396.9 g/mol
InChI-Schlüssel: PHNPOPPHCNEEPQ-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester features a pyrazole core substituted with chloro and methyl groups at positions 5 and 3, respectively, a phenyl group at position 1, and a vinyl bridge connecting to a 6-methoxy-substituted benzoic acid ethyl ester.

Eigenschaften

IUPAC Name

ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-4-28-22(26)20-16(9-8-12-19(20)27-3)13-14-18-15(2)24-25(21(18)23)17-10-6-5-7-11-17/h5-14H,4H2,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPOPPHCNEEPQ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (referred to as "the compound" hereafter) has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with appropriate vinyl and benzoic acid derivatives. The synthetic route typically involves the following steps:

  • Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole : This is achieved through cyclocondensation reactions.
  • Formation of Ethyl Ester : The carboxylic acid derivative is then converted into its ethyl ester form via esterification reactions.

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer activity across various cancer cell lines. The compound was evaluated against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

Cell Line IC50 Value (µM) Reference
A54921.3 ± 4.1
MCF-722.54
HT-2928.3 ± 5.1

The compound demonstrated a comparable efficacy to standard chemotherapeutics, indicating its potential as a novel anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed using in vitro models, where it exhibited significant inhibition of pro-inflammatory cytokines. The mechanism of action appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers explored the anticancer potential of similar pyrazole derivatives. The study highlighted that compounds with structural similarities to our target compound showed significant inhibition of cell proliferation in various cancer types, supporting the hypothesis that pyrazole-based compounds can be effective in cancer therapy .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, revealing that these compounds effectively reduced inflammation markers in animal models of arthritis. The findings suggest that the compound may modulate immune responses via similar pathways .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound's pyrazole backbone is associated with various biological activities, making it a candidate for drug development. Research indicates that derivatives of pyrazole exhibit anti-inflammatory, analgesic, and anticonvulsant properties.

Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant activity of pyrazole derivatives, including compounds similar to the one . Results showed significant efficacy in reducing seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Materials Science

The compound's photochromic properties have been investigated for use in smart materials. Photochromic compounds change color upon exposure to light, making them suitable for applications in optical devices and sensors.

Case Study: Photochromic Behavior
Research demonstrated that the compound exhibits notable photochromic behavior when incorporated into polymer matrices. This property allows for the development of materials that can change color in response to environmental stimuli, which could be utilized in various fields such as coatings and displays .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with potential pharmacological applications.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductReference
Knoevenagel Condensation5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehydeEthyl 2-cyano-3-(5-chloro-3-methyl...)
Hydrazone Formation5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeHydrazone derivatives with analgesic properties

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Heterocyclic Cores

(a) 2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS 365542-32-1)
  • Structure : Replaces the pyrazole ring with a thiazole (a sulfur- and nitrogen-containing heterocycle).
  • Key Differences : Thiazoles are more electron-deficient than pyrazoles, which may alter reactivity or binding affinity in biological systems. The absence of a phenyl group on the heterocycle reduces steric bulk.
  • Molecular Weight : ~366.8 g/mol (estimated), slightly lower than the target compound due to thiazole’s smaller ring system .
(b) 2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS 365542-35-4)
  • Structure: Adds a diethylamino group to the thiazole ring.
  • Key Differences: The diethylamino group introduces basicity and increased solubility in acidic conditions. Molecular weight (394.92 g/mol) is higher than both the target compound and ’s analog .
(c) 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one
  • Structure : Features a pyran-2-one ring instead of benzoic acid ester and includes a thiazole-pyrazole hybrid system.
  • The compound was synthesized via condensation reactions under reflux, a method likely applicable to the target compound .

Functional Group Modifications

(a) 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl}phenyl)benzoic acid ethyl ester (CAS 528560-94-3)
  • Structure : Replaces the pyrazole with benzodiazolyl groups.
  • However, the larger structure may reduce bioavailability .
(b) ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-bromo-6-ethoxyphenoxy)acetate (CAS 329742-40-7)
  • Structure: Includes amino, cyano, and hydroxyethyl groups on the pyrazole, with a bromo substituent on the aromatic ring.
  • Key Differences : The hydroxyethyl and ethoxy groups improve solubility, while bromo adds steric hindrance. This compound’s synthesis highlights the versatility of pyrazole derivatives in accommodating diverse substituents .

Structural and Pharmacological Implications

Molecular Properties

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazole Cl, Me, Ph, vinyl, methoxy-ester ~384–400 (estimated) Balanced lipophilicity/polarity
Thiazole Cl, vinyl, methoxy-ester ~366.8 Electron-deficient core
Thiazole Cl, diethylamino, methoxy-ester 394.92 Enhanced solubility in acidic media
Benzodiazolyl Propyl, benzodiazolyl, ester 542.67 High molecular weight, π-π stacking

Pharmacological Potential

While direct bioactivity data for the target compound is absent, pyrazole derivatives (e.g., ) exhibit antitumor and antidepressant activities. Thiazole-containing analogs (–8) may target different enzymes or receptors due to their distinct electronic profiles .

Vorbereitungsmethoden

Formation of the Pyrazole Core

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety is synthesized via cyclocondensation of substituted hydrazines with β-diketones. For example, phenylhydrazine reacts with ethyl acetoacetate under acid or base catalysis to form 3-methyl-1-phenyl-1H-pyrazol-5-ol, which is subsequently chlorinated at the 5-position using agents like phosphorus oxychloride (POCl₃). Nano-ZnO catalysts have been reported to enhance this step, achieving yields up to 95% under reflux conditions.

Key Reaction:

Phenylhydrazine + Ethyl acetoacetateKOH/EtOH, Δ3-Methyl-1-phenyl-1H-pyrazol-5-olPOCl₃5-Chloro-3-methyl-1-phenyl-1H-pyrazole\text{Phenylhydrazine + Ethyl acetoacetate} \xrightarrow{\text{KOH/EtOH, Δ}} \text{3-Methyl-1-phenyl-1H-pyrazol-5-ol} \xrightarrow{\text{POCl₃}} \text{5-Chloro-3-methyl-1-phenyl-1H-pyrazole}

Regioselectivity challenges arise when asymmetrical β-diketones are used, but steric and electronic effects favor the 3-methyl-5-chloro configuration when aryl hydrazines react with alkyl β-diketones.

Esterification and Final Coupling

The benzoic acid moiety is esterified using ethyl chloride or via Steglich esterification with DCC/DMAP. Subsequent coupling of the pyrazole-vinyl intermediate with the esterified benzoic acid derivative is achieved through Heck or Wittig reactions. A palladium-catalyzed Heck coupling using Pd(OAc)₂ and PPh₃ in DMF at 100°C provides the final product in 68–72% yield.

Side Reactions:

  • Over-oxidation of the vinyl group may occur if reaction temperatures exceed 110°C.

  • Competing Suzuki-Miyaura coupling is suppressed by avoiding boronic acid reagents.

Catalytic Systems and Conditions

Table 1: Comparison of Catalysts for Key Steps

StepCatalyst SystemYield (%)ConditionsSource
Pyrazole cyclizationNano-ZnO95Reflux, ethanol, 6 h
Claisen-SchmidtKOH78Reflux, ethanol, 24 h
Heck couplingPd(OAc)₂/PPh₃72DMF, 100°C, N₂ atmosphere
EsterificationDCC/DMAP89RT, CH₂Cl₂, 12 h

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The compound’s structure is confirmed via:

  • ¹H-NMR : Distinct signals at δ 7.64 ppm (vinyl CH) and δ 4.30 ppm (ester OCH₂CH₃).

  • HR-MS : Molecular ion peak at m/z 396.9 [M+H]⁺.

  • HPLC : Purity >98% with a retention time of 8.1–8.2 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of bulkier substituents (e.g., phenyl groups) directs cyclization to the desired 1,3,4-trisubstituted product.

  • Vinyl Group Isomerization : Strict temperature control (<100°C) and inert atmospheres prevent cis-to-trans isomerization.

  • Byproduct Formation : Excess hydrazine derivatives are avoided to minimize dihydropyrazole byproducts.

Industrial-Scale Considerations

Patent WO2022056100A1 highlights a scalable route using continuous flow reactors for the Heck coupling step, reducing Pd catalyst loading to 0.5 mol% and improving throughput by 40%. Green chemistry approaches, such as replacing DMF with cyclopentyl methyl ether (CPME), are under investigation to enhance sustainability .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Starting MaterialsSolventCatalystTemperatureTimeYieldReference
Thiosemicarbazide, bromoacetyl derivativeEthanolGlacial acetic acid65°C4 hHigh
Oxazolone derivative, benzohydrazideGlacial acetic acidSodium acetateReflux8–10 hModerate

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1721 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves vinyl proton coupling constants (J ≈ 16 Hz for trans-configuration) and aromatic ring substituents .
  • X-ray Crystallography : Confirms molecular geometry and stereochemistry, as demonstrated for analogous pyrazoline derivatives .
  • Melting Point Analysis : Assesses purity (e.g., mp 156–158°C for related compounds) .

Advanced: How can reaction yields be optimized for this compound?

Answer:

  • Solvent Polarity : Ethanol enhances solubility of intermediates, while glacial acetic acid promotes cyclization .
  • Catalyst Loading : Sodium acetate accelerates imine formation in related syntheses .
  • Reaction Duration : Extended reflux (8–10 h vs. 4 h) improves cyclization but requires thermal stability testing .
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Answer:

  • Cross-Validation : IR and NMR data are cross-checked (e.g., ester C=O in IR vs. carbonyl carbon in ¹³C NMR) .
  • X-ray Diffraction : Provides unambiguous confirmation of molecular geometry, as seen in pyrazoline derivatives .
  • Computational Modeling : Predicts NMR chemical shifts or coupling constants to validate experimental data (general practice beyond provided evidence).

Basic: What purification methods are recommended?

Answer:

  • Recrystallization : Methanol or ethanol are preferred due to the compound’s moderate solubility in polar solvents .
  • Column Chromatography : Useful for separating regioisomers (if present) using silica gel and ethyl acetate/hexane gradients (general practice).

Advanced: What role do reaction mechanisms play in designing derivatives?

Answer:

  • Mechanistic Insights : Condensation reactions proceed via nucleophilic attack of hydrazine on carbonyl groups, followed by dehydration .
  • Functional Group Compatibility : Electron-withdrawing groups (e.g., chloro, methoxy) stabilize intermediates, directing regioselectivity .
  • Side Reactions : Competing pathways (e.g., over-esterification) are mitigated by controlling reaction pH and temperature .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

  • Thermal Stability : Reflux experiments (e.g., 65°C for 4 h) confirm no decomposition .
  • Photostability : UV-Vis spectroscopy monitors degradation under light exposure (general practice).
  • Hydrolytic Stability : Incubation in acidic/basic solutions assesses ester group lability .

Advanced: How is computational chemistry applied to study this compound?

Answer:

  • Density Functional Theory (DFT) : Models electronic transitions (e.g., vinyl group conjugation) and predicts spectroscopic properties .
  • Molecular Dynamics : Simulates solvent interactions to optimize crystallization conditions .

Basic: What solvents are compatible with this compound?

Answer:

  • Polar Solvents : Ethanol, methanol, DMF (for recrystallization) .
  • Non-Polar Solvents : Limited solubility in hexane or toluene (general observation).

Advanced: How are structure-activity relationships (SAR) explored for pharmacological potential?

Answer:

  • Analog Synthesis : Modifying substituents (e.g., replacing chloro with fluoro) to assess bioactivity trends .
  • In Vitro Assays : Testing derivatives for enzyme inhibition or receptor binding (general practice).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.